2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt
CAS No.: 68631-11-8
Cat. No.: VC18452436
Molecular Formula: C17H12ClN3Na2O7S2
Molecular Weight: 515.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68631-11-8 |
|---|---|
| Molecular Formula | C17H12ClN3Na2O7S2 |
| Molecular Weight | 515.9 g/mol |
| IUPAC Name | disodium;7-amino-8-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C17H14ClN3O7S2.2Na/c1-8-4-16(30(26,27)28)14(7-12(8)18)20-21-17-11-5-9(29(23,24)25)6-15(22)10(11)2-3-13(17)19;;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
| Standard InChI Key | QOHDMCNGVVUPJW-UHFFFAOYSA-L |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a naphthalene backbone substituted with sulfonic acid (-SO₃H), amino (-NH₂), and hydroxyl (-OH) groups. The azo (-N=N-) bridge connects the naphthalene system to a chlorinated and methylated benzene ring, which is further functionalized with a sulfonic acid group. The disodium salt form enhances water solubility, a critical property for dye applications .
Key Structural Features:
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Naphthalene core: Provides aromatic stability and planar geometry for light absorption.
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Azo linkage: Responsible for chromophoric properties, enabling visible light absorption.
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Sulfonic acid groups: Improve solubility in aqueous media and facilitate ionic interactions.
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Chloro and methyl substituents: Influence electronic effects and steric hindrance, modulating dye stability and color intensity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
Step 1: Diazotization
A primary aromatic amine (e.g., 5-chloro-4-methyl-2-aminobenzenesulfonic acid) is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
Step 2: Azo Coupling
The diazonium salt undergoes electrophilic substitution with 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium. The coupling reaction occurs at the ortho position relative to the hydroxyl group on the naphthalene ring .
Step 3: Salt Formation
The final product is neutralized with sodium hydroxide to yield the disodium salt, enhancing solubility for industrial use .
Industrial Optimization
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Reaction Conditions:
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Yield and Purity: Industrial processes achieve ~85–90% yield, with HPLC purity >95% .
Physicochemical Properties
Solubility and Stability
Spectral Characteristics
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UV-Vis Absorption: (in water), corresponding to its deep red hue.
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IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (N=N stretch), and 3450 cm⁻¹ (-OH stretch) .
Applications in Industry
Textile Dyeing
The compound is extensively used for dyeing cotton, silk, and nylon due to its:
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High affinity for cellulose fibers: Forms ionic bonds with fabric surfaces .
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Colorfastness: Resists fading under washing (soaping fastness: Grade 3–4) and light exposure (lightfastness: Grade 2–3) .
Specialty Applications
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Biological Staining: Utilized in histology for contrast enhancement in tissue samples.
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Inkjet Inks: Provides vibrant hues in photo-quality printing .
Comparative Analysis with Analogues
| Compound | Substituents | (nm) | Application |
|---|---|---|---|
| Direct Black 36 | Dual azo groups | 560 | Leather dyeing |
| FD&C Red 40 | Methoxy and methyl groups | 505 | Food coloring |
| This Compound | Chloro, methyl, sulfonic | 520 | Textiles, inks |
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